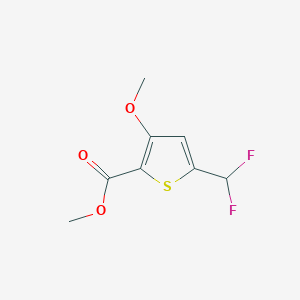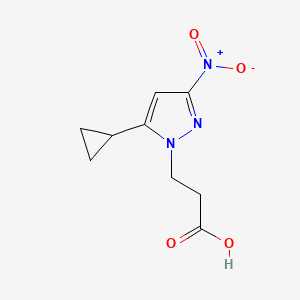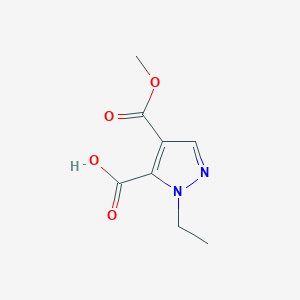![molecular formula C38H50O10 B10905304 Tetraethyl 2,2'-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10905304.png)
Tetraethyl 2,2'-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 2-({4-[(10-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}DECYL)OXY]PHENYL}METHYLENE)MALONATE is a complex organic compound with a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-({4-[(10-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}DECYL)OXY]PHENYL}METHYLENE)MALONATE typically involves a multi-step process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-({4-[(10-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}DECYL)OXY]PHENYL}METHYLENE)MALONATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy and phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
DIETHYL 2-({4-[(10-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}DECYL)OXY]PHENYL}METHYLENE)MALONATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIETHYL 2-({4-[(10-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}DECYL)OXY]PHENYL}METHYLENE)MALONATE involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- DIETHYL ETHOXYMETHYLENEMALONATE
- DIETHYL 2-(ETHOXYMETHYLENE)MALONATE
- DIETHYL 2-(ETHOXYCARBONYL)MALONATE
Uniqueness
DIETHYL 2-({4-[(10-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}DECYL)OXY]PHENYL}METHYLENE)MALONATE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C38H50O10 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
diethyl 2-[[4-[10-[4-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)phenoxy]decoxy]phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C38H50O10/c1-5-43-35(39)33(36(40)44-6-2)27-29-17-21-31(22-18-29)47-25-15-13-11-9-10-12-14-16-26-48-32-23-19-30(20-24-32)28-34(37(41)45-7-3)38(42)46-8-4/h17-24,27-28H,5-16,25-26H2,1-4H3 |
InChI Key |
SENNZEXMLXEJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
![methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10905249.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10905251.png)
![N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B10905258.png)

![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10905264.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine](/img/structure/B10905276.png)
![5-(1,3-benzodioxol-5-yl)-N-(propan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905281.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide](/img/structure/B10905294.png)

![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B10905298.png)
![2-phenyl-N'-[(E)-phenyl(pyridin-3-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10905299.png)
